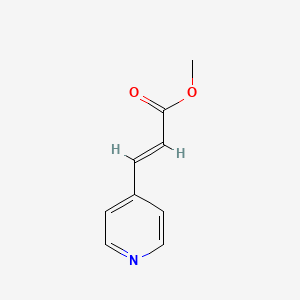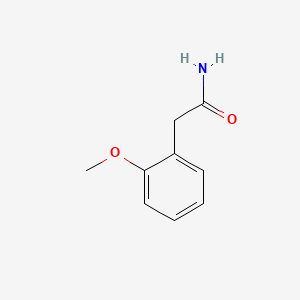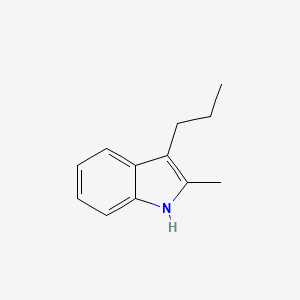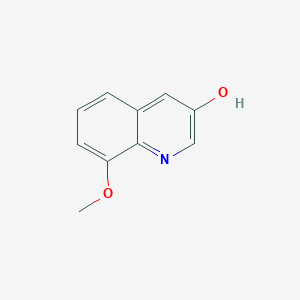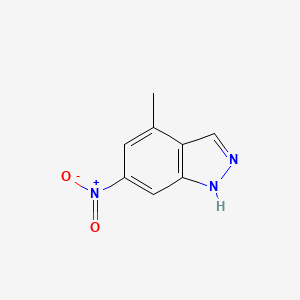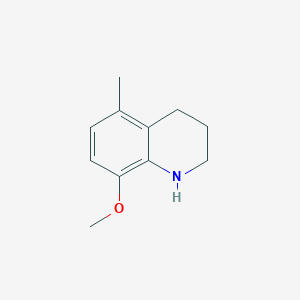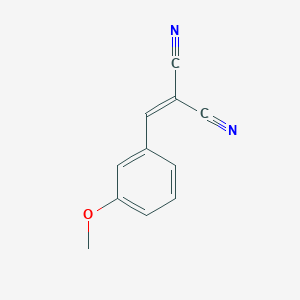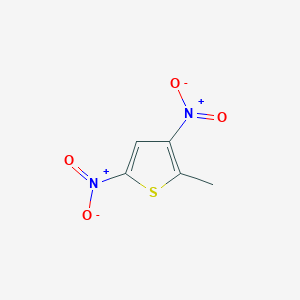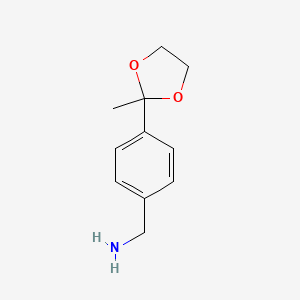
1-(4-Methylphenyl)butane-1,3-dione
概要
説明
“1-(4-Methylphenyl)butane-1,3-dione” is a chemical compound with the molecular formula C11H12O2 . It is also known by other names such as “1-P-tolylbutane-1,3-dione”, “1-(4-Methylphenyl)-1,3-butanedione”, and "4-Methylbenzoylacetone" .
Synthesis Analysis
The synthesis of “1-(4-Methylphenyl)butane-1,3-dione” is generally obtained by the condensation reaction of acetophenone and ethyl acetate . A new synthetic method involves reacting ethyl trifluoroacetate and ethyl acetate under the presence of base to obtain ethyl 4,4,4-trifluoro-3-oxo-butanoate .Molecular Structure Analysis
The molecular structure of “1-(4-Methylphenyl)butane-1,3-dione” is represented by the InChI code:InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)11(13)7-9(2)12/h3-6H,7H2,1-2H3 . The Canonical SMILES string is CC1=CC=C(C=C1)C(=O)CC(=O)C . Physical And Chemical Properties Analysis
The molecular weight of “1-(4-Methylphenyl)butane-1,3-dione” is 176.21 g/mol . It has a computed XLogP3 value of 2, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 176.083729621 g/mol . The topological polar surface area is 34.1 Ų . It has a heavy atom count of 13 .科学的研究の応用
Pharmaceutical Intermediates
1-(4-Methylphenyl)butane-1,3-dione is used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to participate in key reactions that form the backbone of many drugs, particularly those targeting inflammation and pain relief. For example, it is a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .
Organic Synthesis
In organic chemistry, 1-(4-Methylphenyl)butane-1,3-dione serves as a versatile building block. Its diketone structure is useful in various synthetic pathways, including the formation of heterocyclic compounds. These heterocycles are often found in natural products and pharmaceuticals, making this compound valuable for synthetic chemists .
Material Science
This compound is also explored in material science for the development of new polymers and resins. Its unique chemical properties can enhance the thermal stability and mechanical strength of these materials, making them suitable for high-performance applications in industries such as aerospace and automotive .
Analytical Chemistry
In analytical chemistry, 1-(4-Methylphenyl)butane-1,3-dione is used as a standard or reference material. Its well-defined chemical properties make it ideal for calibrating instruments and validating analytical methods, ensuring accuracy and reliability in various chemical analyses .
Biochemical Research
Researchers use this compound in biochemical studies to investigate enzyme interactions and metabolic pathways. Its structure allows it to act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation. This is particularly useful in drug discovery and development .
Agricultural Chemistry
In agricultural chemistry, 1-(4-Methylphenyl)butane-1,3-dione is studied for its potential use in the synthesis of agrochemicals. These include herbicides, insecticides, and fungicides that help protect crops from pests and diseases. Its effectiveness in these applications can lead to more sustainable agricultural practices .
作用機序
Mode of Action
It is known that the compound can undergo reactions at the benzylic position, which could potentially influence its interactions with biological targets .
Biochemical Pathways
Given the compound’s structure, it may potentially influence pathways involving aromatic compounds or ketones
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile remain largely unknown .
Result of Action
It is possible that the compound could have various effects depending on the specific biological context .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with biological targets. Specific information on how these factors influence the action of 1-(4-methylphenyl)butane-1,3-dione is currently unavailable .
特性
IUPAC Name |
1-(4-methylphenyl)butane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-8-3-5-10(6-4-8)11(13)7-9(2)12/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRMUROMTUDYAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330789 | |
| Record name | 1-(4-methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)butane-1,3-dione | |
CAS RN |
4023-29-4 | |
| Record name | 1-(4-methylphenyl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

